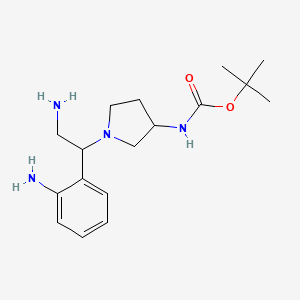
5,10-Dimethyl-5,10-dihydroboranthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dimethyl-5,10-dihydroboranthrene: is a bisboron complex known for its unique chemical properties and applications. This compound is characterized by its stability and ability to act as a bidentate Lewis acid, making it a valuable catalyst in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethyl-5,10-dihydroboranthrene typically involves the reaction of 1,2-bis(trimethylsilyl)benzene with boron trichloride, followed by methylation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,10-Dimethyl-5,10-dihydroboranthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing aromatic compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Boron-containing aromatic compounds.
Reduction: Boron-hydride complexes.
Substitution: Various substituted boron compounds.
Scientific Research Applications
5,10-Dimethyl-5,10-dihydroboranthrene has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism by which 5,10-Dimethyl-5,10-dihydroboranthrene exerts its effects involves its role as a bidentate Lewis acid. The compound coordinates with electron-rich substrates, facilitating various chemical transformations. The molecular targets include electron-deficient aromatic compounds, and the pathways involved are primarily related to the formation of stable boron-containing complexes .
Comparison with Similar Compounds
5,10-Dihydroboranthrene: Lacks the methyl groups, resulting in different reactivity and stability.
5,10-Dimethylboranthrene: Similar structure but without the dihydro component, affecting its catalytic properties.
Uniqueness: 5,10-Dimethyl-5,10-dihydroboranthrene is unique due to its combination of methyl groups and dihydro structure, which enhances its stability and reactivity as a bidentate Lewis acid. This makes it more effective in catalyzing specific reactions compared to its analogs .
Properties
CAS No. |
62025-67-6 |
|---|---|
Molecular Formula |
C14H14B2 |
Molecular Weight |
203.9 g/mol |
IUPAC Name |
5,10-dimethylboranthrene |
InChI |
InChI=1S/C14H14B2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI Key |
JPPVNVRVDBEILE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


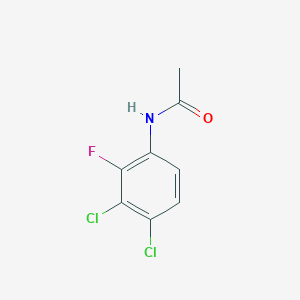
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
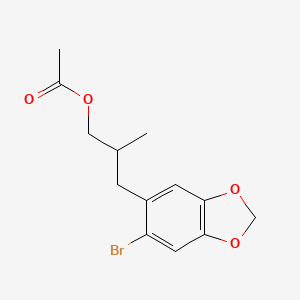
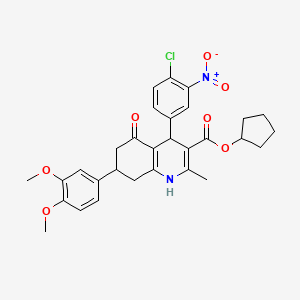

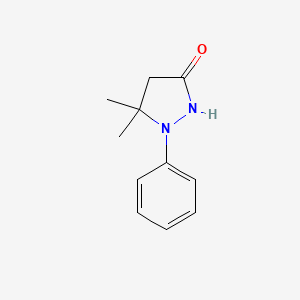
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
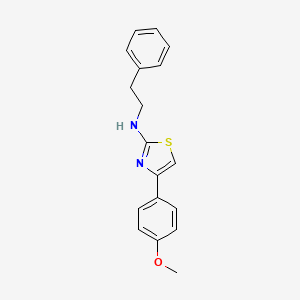

![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
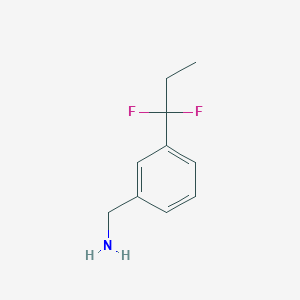

![((3aS,5S,6aR)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11768898.png)
